molecular formula C7H14O5 B015823 Methyl-L-rhamnopyranoside CAS No. 63864-94-8

Methyl-L-rhamnopyranoside

Cat. No. B015823
CAS RN: 63864-94-8
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-UISSTJQFSA-N
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Description

Methyl-L-rhamnopyranoside is a highly esteemed compound within the biomedical field, exhibiting remarkable versatility . It is primarily employed as a surrogate sweetener and contributes substantially to drug synthesis, particularly the development of antiviral and antitumor therapeutic agents .


Synthesis Analysis

The synthesis of Methyl-L-rhamnopyranoside involves several steps. For instance, DMAP-catalyzed di-O-stearoylation of methyl α-L-rhamnopyranoside produced a mixture of 2,3-di-O- and 3,4-di-O-stearates, indicating the reactivity of the hydroxylated stereogenic centers of rhamnopyranoside .


Molecular Structure Analysis

The molecular formula of Methyl-L-rhamnopyranoside is C7H14O5 . The reactivities of OH groups in methyl α-L-rhamnopyranoside are 3-OH > 4-OH > 2-OH .


Chemical Reactions Analysis

Methyl-L-rhamnopyranoside undergoes various chemical reactions. For instance, di-O-stearates were converted into six 4-O- and 2-O-esters, which were fully characterized by FT-IR, 1H, and 13C NMR spectral techniques .


Physical And Chemical Properties Analysis

Methyl-L-rhamnopyranoside has a molecular weight of 178.18 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . Its exact mass and monoisotopic mass are 178.08412354 g/mol .

Scientific Research Applications

Antimicrobial Research

Application Summary

Methyl-L-rhamnopyranoside has been used in the synthesis of rhamnopyranoside-based fatty acid esters, which have shown promising antimicrobial properties .

Methods of Application

The synthesis involved DMAP-catalyzed di-O-stearoylation of methyl α-L-rhamnopyranoside, which produced a mixture of 2,3-di-O- and 3,4-di-O-stearates . This indicates the reactivity of the hydroxylated stereogenic centers of rhamnopyranoside as 3-OH > 4-OH > 2-OH . These di-O-stearates were then converted into six 4-O- and 2-O-esters, which were fully characterized by FT-IR, 1H, and 13C NMR spectral techniques .

Results or Outcomes

In vitro antimicrobial assays revealed that fully esterified rhamnopyranosides with maximum lipophilic character showed better antifungal susceptibility than antibacterial activity . The pentanoyl derivative of 2,3-di-O-stearate showed better antifungal functionality against F. equiseti and A. flavus, which were found to be better than standard antibiotics .

Pharmacology

Application Summary

Methyl-L-rhamnopyranoside is used in the synthesis of rhamnopyranoside-based ester compounds, which have been found to have significant pharmacological properties .

Methods of Application

The synthesis involves DMAP-catalyzed di-O-stearoylation of methyl α-L-rhamnopyranoside, which produces a mixture of 2,3-di-O- and 3,4-di-O-stearates . These di-O-stearates are then converted into six 4-O- and 2-O-esters . These esters are fully characterized by FT-IR, 1H, and 13C NMR spectral techniques .

Results or Outcomes

The rhamnopyranoside-based ester compounds have shown significant pharmacological properties . However, the specific results or outcomes of these pharmacological studies are not detailed in the available resources.

Safety And Hazards

Safety measures for handling Methyl-L-rhamnopyranoside include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-UISSTJQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628661
Record name Methyl 6-deoxy-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-L-rhamnopyranoside

CAS RN

63864-94-8
Record name Methyl 6-deoxy-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225
Citations
WT Haskins, RM Hann, CS Hudson - Journal of the American …, 1946 - ACS Publications
… of crystalline methyl -L-rhamnopyranoside, upon theaddition of 5 cc. of ethyl acetate, set to a nearly solid crystalline magma which required 100 cc. of boilingethyl acetate to dissolve it. …
Number of citations: 74 0-pubs-acs-org.brum.beds.ac.uk
LV Backinowsky, NF Balan, AS Shashkov… - Carbohydrate …, 1980 - Elsevier
Syntheses of methyl β-l-rhamnopyranoside, 6-O-β-l-rhamnopyranosyl-d-glucose and -d-galactose, and 4-O-β-l-rhamnopyranosyl-l-rhamnose, based on the use of 4-O-acetyl-2,3-O-…
T Iversen, DR Bundle - The Journal of Organic Chemistry, 1981 - ACS Publications
… Methyl -L-rhamnopyranoside (I) was acetalated with 1-ethoxycyclohexene in acetonitrile solution. Without isolation of the crude product, in situ benzoylation of this ketal gave crystalline …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
J Gigg, R Gigg, S Payne, R Conant - Chemistry and physics of lipids, 1985 - Elsevier
Allyl 4-O-benzyl-α-L-rhamnopyranoside was converted into allyl 4-O-benzyl-3-O-methyls-α-L-rhamnopyranoside and this was condensed with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl …
JR Mariño-Albernas, V Verez-Bencomo… - Carbohydrate …, 1987 - Elsevier
Condensation of 2,4-di-O-acetyl-3,6-di-O-methyl-α-d-glucopyranosyl bromide with either allyl or benzyl 2,4-di-O-methyl-α-l-rhamnopyranoside in the presence of mercuric cyanide, …
J Harangi, A Lipták, VA Oláh, P Nánási - Carbohydrate Research, 1981 - Elsevier
The Lewis-acid-catalysed isomerisation of several derivatives of methyl 2,3-O-benzylidene-α-l-rhamnopyranoside and methyl 3,4-O-benzylidene-β-l-arabinopyranoside has been …
JK MacLeod, IAS Lewis, PDR Moeller… - Journal of natural …, 1990 - ACS Publications
… ranoside [15], which had a 13C-nmr spectrum and optical rotation identical to authentic 1-0-methyl -L-rhamnopyranoside (7,9). The 13C-nmr spectrum of 3 (Table 2) provided …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
EV Evtushenko, NM Vakhrusheeva… - Chemistry of Natural …, 1979 - Springer
… the acetates of the methyl ethers of methyl ~-L-rhamnopyranoside is achieved. The results of … Consequently, to obtain the 3- and 4-O-methyl ethers of methyl ~-L-rhamnopyranoside we …
H KIZU, T TOMIMORI - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
… 3,4,6—tetra—O-methyl—D-glucopyranoside, methyl 2,3—di—O—methyl—D—ribo— pyranoside and the corresponding furanoside, methyl 2A—di—O—methyl—L—rhamnopyranoside …
Number of citations: 19 www.jstage.jst.go.jp
YF Tsai, JT Yang, JD Chen, CH Lin - Acta Crystallographica Section …, 2008 - scripts.iucr.org
The title compound, C13H24O7, is the product of the ketalization of methyl l-(+)-rhamnopyranoside with 2,3-butanedione. It crystallizes with two molecules in the asymmetric unit, which …
Number of citations: 8 scripts.iucr.org

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